(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold known for diverse biological activities. Its synthesis likely follows protocols for analogous derivatives, such as:
- Microwave-assisted condensation of rhodanine precursors with aldehydes in the presence of bases like piperidine or sodium acetate .
- Reflux-based methods involving piperidine or morpholine in tetrahydrofuran (THF) to introduce substituents at the 2-position of the thiazolidinone core .
Key structural features include:
- A 3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl chain at position 3, introducing a hydrophilic piperidine moiety that may enhance solubility or receptor interactions.
Properties
Molecular Formula |
C18H22N2O3S3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H22N2O3S3/c21-10-7-13-4-1-2-8-19(13)16(22)6-9-20-17(23)15(26-18(20)24)12-14-5-3-11-25-14/h3,5,11-13,21H,1-2,4,6-10H2/b15-12- |
InChI Key |
JNSQKOWTDKNPMY-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the thiophene moiety, and the attachment of the piperidine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Case Studies
Recent studies have demonstrated that thiazolidin-4-one derivatives can induce apoptosis in cancer cells. For instance:
- A study reported that certain thiazolidinone compounds exhibited IC50 values as low as 0.24 µM against HepG2 liver cancer cells, indicating potent anticancer activity .
- Another investigation highlighted the significance of structural modifications in enhancing cytotoxicity against renal cell adenocarcinoma cell lines .
Data Table: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.24 | CDK Inhibition |
| Compound B | MCF-7 | 0.37 | Apoptosis Induction |
| Compound C | 769-P | 2.67 | Cell Cycle Arrest |
Antimicrobial Properties
Thiazolidin-4-one derivatives have shown promising results as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes effectively.
Research Findings
Studies indicate that specific thiazolidinone derivatives possess significant antibacterial and antifungal activities:
- A review noted that several compounds exhibited comparable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 16 µg/mL |
| Compound E | Escherichia coli | 32 µg/mL |
| Compound F | Candida albicans | 8 µg/mL |
Other Therapeutic Applications
Thiazolidin-4-one derivatives also exhibit potential in other therapeutic areas:
Anti-inflammatory Effects
Research has shown that these compounds can reduce inflammation markers, making them candidates for treating inflammatory diseases .
Antidiabetic Properties
Some studies suggest that thiazolidinone derivatives may enhance insulin sensitivity and lower blood glucose levels .
Mechanism of Action
The mechanism of action of (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes or pathways involved in cell wall synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, while hydrophilic substituents (e.g., hydroxyethylpiperidine in the target compound) improve solubility.
- Microwave synthesis (e.g., ) reduces reaction times (20–40 min) compared to traditional reflux (4–24 h) .
Bioactivity:
- The target compound’s thiophene moiety may confer unique electrochemical behavior, as seen in azulenyl derivatives with redox-active profiles .
Structural Analysis:
Comparative Tables
Table 1: Molecular Weights and Substituent Effects
Biological Activity
The compound (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antidiabetic
- Antioxidant
The structural modifications at various positions on the thiazolidinone ring significantly influence their biological activity.
The mechanisms by which thiazolidinones exert their biological effects are varied and include:
- Inhibition of Enzymatic Activity : Many thiazolidinone derivatives inhibit key enzymes involved in disease processes. For example, some compounds have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Cell Cycle Arrest and Apoptosis Induction : Certain thiazolidinone derivatives have been reported to induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways .
- Antioxidant Activity : The antioxidant properties of thiazolidinones help mitigate oxidative stress, which is implicated in various diseases, including cancer and diabetes .
Biological Activity Data
The following table summarizes the biological activities reported for (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one and related compounds:
Case Studies
Several studies have highlighted the potential of thiazolidinone derivatives in clinical applications:
- Anticancer Studies : A study demonstrated that thiazolidinone derivatives significantly inhibited the proliferation of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that certain thiazolidinone compounds exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics .
- Anti-inflammatory Effects : Thiazolidinones were shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be optimized through structural modifications. Key findings include:
- Substituents at Position 2 : Electron-withdrawing groups enhance antibacterial activity.
- Hydroxyl Groups : The presence of hydroxyl groups increases solubility and bioavailability, enhancing overall efficacy.
The SAR studies suggest that careful modification of the thiazolidinone core can lead to compounds with improved therapeutic profiles.
Q & A
Basic: What are the common synthetic routes for preparing (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer:
The compound is typically synthesized via a multi-step condensation and cyclization strategy. Key steps include:
- Schiff base formation : Reacting thiophen-2-carbaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate .
- Thiazolidinone cyclization : Using a piperidine derivative (e.g., 2-(2-hydroxyethyl)piperidine) and a ketone (e.g., 3-oxopropionic acid) in ethanol or methanol under reflux to form the thiazolidinone core .
- Knoevenagel condensation : Introducing the thiophen-2-ylmethylidene moiety via reaction with thiophen-2-carbaldehyde in the presence of piperidine as a base .
Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., acetic acid or sodium acetate) significantly influence yields .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z ≈ 450–460) .
Basic: What in vitro biological assays are suitable for initial screening of this compound?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
- Enzyme Inhibition :
- Kinase/phosphatase assays : Measure inhibition of tyrosine kinases or phosphatases linked to signaling pathways .
Advanced: How do solvent polarity and reaction time affect the yield of the Knoevenagel condensation step?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while ethanol/methanol may reduce side reactions (e.g., oxidation of the thiophene ring) .
- Reaction Time : Prolonged reflux (>8 hours) in THF increases cyclization efficiency but risks decomposition of the thiazolidinone core. Optimal time is 6–8 hours, monitored via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate) .
Advanced: What mechanistic insights explain the regioselectivity of the thiazolidinone cyclization?
Methodological Answer:
The cyclization proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 3-oxopropionic acid, followed by intramolecular thiolactamization. Computational studies (DFT) show that the Z-configuration of the thiophen-2-ylmethylidene group stabilizes the transition state through π-π stacking interactions, favoring the 5Z isomer .
Advanced: How can researchers resolve contradictions between solubility data and observed bioactivity?
Methodological Answer:
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) or liposomal encapsulation to improve aqueous solubility without altering bioactivity .
- SAR Analysis : Modify the 2-hydroxyethylpiperidine moiety to balance hydrophilicity (e.g., replacing with a morpholine ring) while retaining thiophene interactions .
Advanced: What computational tools are recommended for predicting binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase).
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How does steric hindrance from the 2-hydroxyethylpiperidine group influence reactivity?
Methodological Answer:
- Steric Effects : The bulky piperidine substituent reduces electrophilicity at the thiazolidinone C5 position, slowing unwanted nucleophilic additions.
- Mitigation Strategies : Use microwave-assisted synthesis to enhance reaction kinetics or introduce electron-withdrawing groups (e.g., nitro) to offset steric deactivation .
Advanced: What advanced techniques validate crystallographic data for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C=S ~1.62 Å) and dihedral angles to confirm Z-configuration .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphic impurities .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Key Modifications :
- Thiophene Ring : Replace with furan or pyridine to alter π-stacking interactions .
- Piperidine Substituent : Introduce halogen atoms (e.g., Cl) to enhance lipophilicity and membrane permeability .
- Biological Testing : Prioritize derivatives with logP values <3.5 and topological polar surface area (TPSA) <100 Ų for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
